![molecular formula C32H43N5O4 B1669974 Xevinapant CAS No. 1071992-99-8](/img/structure/B1669974.png)
Xevinapant
Overview
Description
Xevinapant, also known as Debio 1143 or AT-406, is a potent, orally available inhibitor of Inhibitor of Apoptosis Proteins (IAPs) . It is the only medicine in its class in late-stage clinical development and has the potential to be first in class . Xevinapant is currently being investigated in the Phase III TrilynX study for previously untreated high-risk locally advanced squamous cell carcinoma of the head and neck (LA SCCHN), in combination with platinum-based chemotherapy and standard fractionation intensity-modulated radiotherapy .
Synthesis Analysis
Efficient methods for the synthesis of three dipeptide mimetics with diazabicycloalkanone amino acid scaffolds were developed . Among them, compound 3, which contains a 1,5-diazabicyclo[6,3,0]dodecanone amino acid core structure, was used as the key intermediate of a clinical staged IAP inhibitor SM-406 (Xevinapant) .
Molecular Structure Analysis
The molecular formula of Xevinapant is C32H43N5O4 . Its molecular weight is 561.7 g/mol . The IUPAC name of Xevinapant is (5S,8S,10aR)-N-benzhydryl-5-[[ (2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide .
Chemical Reactions Analysis
The radiosensitizing effect of Xevinapant is mediated through caspase activation and TNF, IFNγ, CD8 T cell-dependent pathways .
Scientific Research Applications
Radiosensitization in Cancer Therapy
AT-406 has been studied for its potential to enhance the efficacy of radiotherapy in cancer treatment. It has shown promising results in increasing the radiosensitivity of cervical cancer cell lines under both normoxic and hypoxic conditions .
Antagonizing IAP Proteins
The compound binds to inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP1, and cIAP2, leading to their degradation and promoting apoptosis in cancer cells. This action has been observed to inhibit cancer cell growth across various human cancer cell lines .
Synergy with Chemotherapeutic Agents
Research indicates that AT-406 can synergize with chemotherapeutic agents like TNF-α, TRAIL, cisplatin, or carboplatin, enhancing their antitumor activity in squamous cell carcinoma of the head and neck (SCCHN) models .
Clinical Trials for Advanced Cancers
AT-406 is the first SMAC-mimetic registered for clinical trials in patients with advanced cancers. It is being investigated for its oral bioavailability and antagonist properties against multiple IAP proteins .
Enhancing Chemoradiotherapy in Head and Neck Cancer
In clinical trials, AT-406 has been evaluated for its ability to enhance the effects of chemoradiotherapy in patients with locoregionally advanced head and neck squamous cell carcinoma (HNSCC), particularly in those with a history of heavy smoking .
Breakthrough Therapy Designation
The FDA has granted Breakthrough Therapy Designation for Debio 1143 for its potential as a chemo-radio sensitizer in front-line treatment of head and neck cancer. It is also being investigated alongside immune checkpoint inhibitors in various solid tumors .
Apoptosis Induction in Tumor Models
Preclinical studies have demonstrated that AT-406 induces cell death in several tumor models by inhibiting XIAP, cIAP-1, and cIAP-2, thus promoting apoptosis through the release of caspases .
Radiation Sensitivity Enhancement
Debio 1143 has shown potential in preclinical studies to synergistically enhance radiation sensitivity in SCCHN cell lines, leading to complete tumor regression at high doses and increased survival in xenografted mice .
Mechanism of Action
Target of Action
AT-406 primarily targets the inhibitor of apoptosis proteins (IAPs), specifically XIAP, cIAP1, and cIAP2 . These proteins play crucial roles in regulating apoptosis, cell division, cell cycle progression, and signal transduction pathways .
Mode of Action
AT-406 acts as a Smac mimetic, closely mimicking the AVPI peptide in both hydrogen bonding and hydrophobic interactions with XIAP . It binds to XIAP, cIAP1, and cIAP2 proteins with Ki values of 66.4, 1.9, and 5.1 nM, respectively . This binding leads to the degradation of cIAP1 and down-regulation of XIAP, thereby promoting apoptosis .
Biochemical Pathways
AT-406 affects the apoptosis pathway by inhibiting IAPs. The inhibition of IAPs leads to the activation of caspases, which are key players in the execution-phase of cell apoptosis . This results in the induction of apoptosis in cancer cells .
Pharmacokinetics
AT-406 exhibits good pharmacokinetic properties and oral bioavailability in mice, rats, non-human primates, and dogs . It has been well-tolerated at doses up to 900 mg in patients with advanced cancer .
Result of Action
AT-406 has shown significant single-agent activity in 60% of human ovarian cancer cell lines examined in vitro and inhibits ovarian cancer progression in vivo . It has also been found to sensitize these cells to carboplatin, a standard first-line chemotherapy for ovarian cancer . Furthermore, AT-406 has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of PARP .
Action Environment
The efficacy of AT-406 can be influenced by environmental factors such as hypoxia. For instance, AT-406 has been shown to more potently sensitize hypoxic cells to radiation than normoxic cells .
Future Directions
Two ongoing Phase III clinical trials of Xevinapant in this setting, TrilynX and XRay Vision, are currently recruiting, with more than 250 centers worldwide . These studies will show if adding Xevinapant to chemoradiotherapy can help to keep the cancer from progressing, control symptoms better, and help people live longer .
properties
IUPAC Name |
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXUTRRVVSPWDZ-MKKUMYSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648496 | |
Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xevinapant | |
CAS RN |
1071992-99-8 | |
Record name | Xevinapant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEBIO-1143 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16305 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xevinapant | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WC8PXDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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